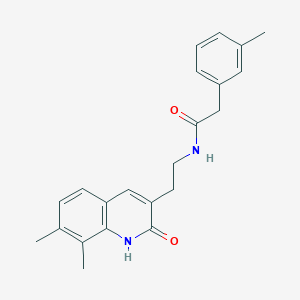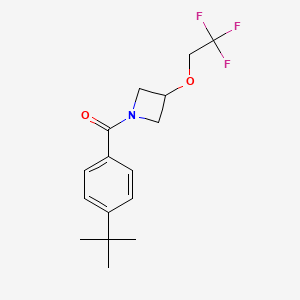
(4-(Tert-butyl)phenyl)(3-(2,2,2-trifluoroethoxy)azetidin-1-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound appears to contain a tert-butylphenyl group, an azetidinyl group, and a trifluoroethoxy group. The tert-butylphenyl group is a common motif in organic chemistry and is known for its bulky nature and ability to resist oxidation and other reactions. The azetidinyl group is a four-membered nitrogen-containing ring, which is found in β-lactam antibiotics. The trifluoroethoxy group contains a fluorine atom, which can greatly influence the physical and chemical properties of the compound .
Molecular Structure Analysis
The molecular structure of this compound would be influenced by the bulky tert-butylphenyl group and the small, rigid azetidinyl ring. The trifluoroethoxy group could introduce a polar character to the molecule .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the presence of the azetidinyl ring, which can undergo ring-opening reactions. The tert-butylphenyl group is generally unreactive, while the trifluoroethoxy group can participate in nucleophilic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its structural components. For example, the tert-butylphenyl group could increase the compound’s hydrophobicity, while the trifluoroethoxy group could increase its polarity .Aplicaciones Científicas De Investigación
- TBPA derivatives have been investigated for their use in flexible organic field effect transistors (OFETs) . These devices play a crucial role in electronic circuits and displays. TBPA-based copolymers, such as PBPTT , exhibit high charge carrier mobility (up to 0.27 cm² V⁻¹ s⁻¹) and excellent on/off ratios (10⁴). The symmetric molecular structure and fused thiophene moieties contribute to their performance.
- In vitro studies have shown that TBPA derivatives, specifically M4 compound , act as both β-secretase and acetylcholinesterase inhibitors. They prevent amyloid beta peptide (Aβ) aggregation and fibril formation, which are associated with Alzheimer’s disease .
- TBPA derivatives, such as 2,4-Ditert butyl phenol (2,4-DTBP) , have been isolated from the Plumbago zeylanica plant. These compounds exhibit antifungal, antioxidant, and potential cancer-fighting properties . Their bioactivities make them interesting candidates for further research.
- TBPA-based alternating copolymers have been synthesized with various moieties, including thiophene and dithieno [3,2-b:2′,3′-d]thiophene. These copolymers show unique optical characteristics, molecular orientation, and π-stacking effects. Understanding their structure-property relationships can guide the design of semiconductor polymers for applications like OFETs .
Organic Field Effect Transistors (OFETs)
β-Secretase and Acetylcholinesterase Inhibition
Antioxidant and Antifungal Properties
Polymer Chemistry
Direcciones Futuras
Propiedades
IUPAC Name |
(4-tert-butylphenyl)-[3-(2,2,2-trifluoroethoxy)azetidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20F3NO2/c1-15(2,3)12-6-4-11(5-7-12)14(21)20-8-13(9-20)22-10-16(17,18)19/h4-7,13H,8-10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDCVLEKARPSXAG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)N2CC(C2)OCC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20F3NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(4-(N,N-dibutylsulfamoyl)benzamido)-5,5,7,7-tetramethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2762128.png)
![5-Bromo-4-chloro-7-(triisopropylsilyl)-7H-pyrrolo[2,3-d]pyrimidine](/img/no-structure.png)
![2-chloro-N-{[4-(1H-1,2,4-triazol-1-yl)phenyl]methyl}-4-(trifluoromethyl)pyridine-3-carboxamide](/img/structure/B2762133.png)
![[5-(Cyclopentyloxymethyl)-1-methylpyrazol-4-yl]methanamine](/img/structure/B2762136.png)
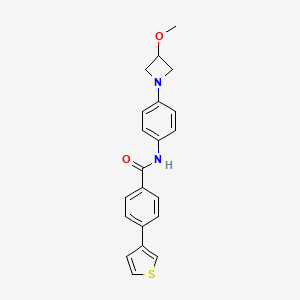

![2-(Phenylmethoxycarbonylamino)-2-[3-(3-propan-2-ylphenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid](/img/structure/B2762144.png)

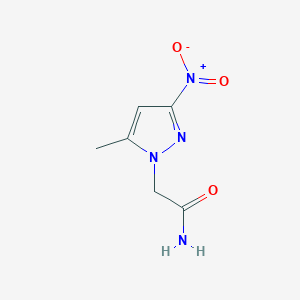
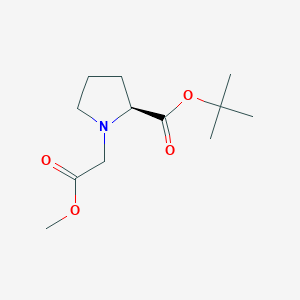
![N-(3-acetylphenyl)-2-{[5-(4-chlorophenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2762148.png)
![N-(3,5-dimethylphenyl)-5-(4-methoxybenzyl)-4-oxo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-3-carboxamide](/img/structure/B2762149.png)
![8-[4-(3-chlorophenyl)piperazin-1-yl]-7-(3-{8-[4-(3-chlorophenyl)piperazin-1-yl]-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-7-yl}propyl)-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2762150.png)
